5-Chloro-1-methyl-1H-pyrazol-3-amine
Overview
Description
5-Chloro-1-methyl-1H-pyrazol-3-amine is a chemical compound with the CAS Number: 1191453-81-2 and a molecular weight of 131.56 . It is a solid substance and is used as a biochemical reagent . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of 5-Chloro-1-methyl-1H-pyrazol-3-amine involves several steps. The title compound was prepared under Vilsmeyer conditions in which chlorination of C1 occurs in addition to the expected formylation . There are also other methods of synthesis involving reactions with dialkyl azodicarboxylates, substituted propargylamines, and β,γ-unsaturated hydrazones .Molecular Structure Analysis
The linear formula of 5-Chloro-1-methyl-1H-pyrazol-3-amine is C4H6ClN3 . The crystal structure of a similar compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, was determined by X-ray diffraction method .Chemical Reactions Analysis
The chemical reactions involving 5-Chloro-1-methyl-1H-pyrazol-3-amine are diverse. For instance, Knoevenagel condensation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde with ethylcyanoacetate at 0°C has been reported to afford ethyl-2-cyano-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-yl)propionate .Physical And Chemical Properties Analysis
5-Chloro-1-methyl-1H-pyrazol-3-amine is a solid substance . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .Scientific Research Applications
1. Medicinal Chemistry and Drug Discovery
- Summary of the Application : Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are used as scaffolds in the synthesis of bioactive chemicals .
- Methods of Application : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- Results or Outcomes : The popularity of pyrazoles in several fields of science has skyrocketed since the early 1990s . They have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals .
2. Anti-Tobacco Mosaic Virus (TMV) Activity
- Summary of the Application : A series of novel pyrazole amide derivatives, which take TMV PC protein as the target, has been designed and synthesized .
- Methods of Application : The compounds were synthesized by the reactions of 5-chloro-1-aryl-3-methyl-1H-pyrazole-4-carboxylic acids with 5-amino-1-aryl-1H-pyrazole-4-carbonitriles .
- Results or Outcomes : Preliminary bioassays indicated that all the compounds acted against the tobacco mosaic virus (TMV) with different in vivo and in vitro modes at 500 μg/mL and were found to possess promising activity . Especially, one compound showed the most potent biological activity against TMV compared to ningnanmycin .
3. Agrochemicals
- Summary of the Application : Pyrazole compounds are used in the synthesis of agrochemicals .
- Methods of Application : The specific methods of application can vary depending on the type of agrochemical being synthesized .
- Results or Outcomes : The use of pyrazole compounds in agrochemicals can lead to the production of effective pesticides, herbicides, and other agricultural chemicals .
4. Dyes and Pigments
- Summary of the Application : Pyrazole compounds are used in the synthesis of dyes and pigments .
- Methods of Application : The specific methods of application can vary depending on the type of dye or pigment being synthesized .
- Results or Outcomes : The use of pyrazole compounds in dyes and pigments can lead to the production of vibrant and long-lasting colors .
5. Antiviral Activity
- Summary of the Application : Derivatives of pyrazole compounds show antiviral activity .
- Methods of Application : The specific methods of application can vary depending on the type of virus being targeted .
- Results or Outcomes : The use of pyrazole compounds in antiviral drugs can lead to effective treatments for various viral diseases .
6. Anti-inflammatory Activity
- Summary of the Application : Indole derivatives, which are structurally similar to pyrazole compounds, have shown anti-inflammatory activity .
- Methods of Application : The specific methods of application can vary depending on the type of inflammation being treated .
- Results or Outcomes : The use of indole derivatives in anti-inflammatory drugs can lead to effective treatments for various inflammatory conditions .
7. Organic Synthesis
- Summary of the Application : “5-Chloro-1-methyl-1H-pyrazol-3-amine” is an important raw material and intermediate used in organic synthesis .
- Methods of Application : The specific methods of application can vary depending on the type of organic compound being synthesized .
- Results or Outcomes : The use of “5-Chloro-1-methyl-1H-pyrazol-3-amine” in organic synthesis can lead to the production of a variety of organic compounds .
8. Antibacterial Activity
- Summary of the Application : Derivatives of 1, 3-diazole show different biological activities such as antibacterial .
- Methods of Application : The specific methods of application can vary depending on the type of bacteria being targeted .
- Results or Outcomes : The use of 1, 3-diazole derivatives in antibacterial drugs can lead to effective treatments for various bacterial diseases .
9. Antitumor Activity
- Summary of the Application : Derivatives of 1, 3-diazole show different biological activities such as antitumor .
- Methods of Application : The specific methods of application can vary depending on the type of tumor being targeted .
- Results or Outcomes : The use of 1, 3-diazole derivatives in antitumor drugs can lead to effective treatments for various types of tumors .
10. Antioxidant Activity
- Summary of the Application : Derivatives of 1, 3-diazole show different biological activities such as antioxidant .
- Methods of Application : The specific methods of application can vary depending on the type of oxidative stress being targeted .
- Results or Outcomes : The use of 1, 3-diazole derivatives in antioxidant drugs can lead to effective treatments for various conditions related to oxidative stress .
11. Antimicrobial Activity
- Summary of the Application : Indole derivatives, which are structurally similar to pyrazole compounds, have shown antimicrobial activity .
- Methods of Application : The specific methods of application can vary depending on the type of microorganism being treated .
- Results or Outcomes : The use of indole derivatives in antimicrobial drugs can lead to effective treatments for various microbial infections .
12. Antimalarial Activity
- Summary of the Application : Indole derivatives, which are structurally similar to pyrazole compounds, have shown antimalarial activity .
- Methods of Application : The specific methods of application can vary depending on the type of malaria being treated .
- Results or Outcomes : The use of indole derivatives in antimalarial drugs can lead to effective treatments for malaria .
Safety And Hazards
properties
IUPAC Name |
5-chloro-1-methylpyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3/c1-8-3(5)2-4(6)7-8/h2H,1H3,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVSLCCFKWIBBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50611928 | |
Record name | 5-Chloro-1-methyl-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50611928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-methyl-1H-pyrazol-3-amine | |
CAS RN |
1191453-81-2 | |
Record name | 5-Chloro-1-methyl-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50611928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-1-methyl-1H-pyrazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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